N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is a Schiff base synthesized via the condensation of 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin) with thiophene-2-carboxylic acid hydrazide . This compound is characterized by a thiophene ring and a propenyl (allyl) substituent at the 3-position of the phenolic ring.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLPKASEWSXCN-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Mechanisms
Anhydrous K₂CO₃ (3 g per 0.05 mol reactants) in ethanol/water (2:1 v/v) enables efficient coupling at 120°C. This approach achieves 85% yield by deprotonating the carbohydrazide –NH₂ group, enhancing nucleophilicity.
Solid Acid Catalysts
Montmorillonite K10 clay (0.5 g/mmol) under solvent-free conditions at 80°C yields 91% product in 1.5 hours. The catalyst’s Brønsted acidity (0.8 mmol H⁺/g) facilitates proton transfer without byproduct formation.
Purification and Isolation
Crude product purification involves sequential steps:
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Precipitation: Adjust reaction mixture pH to 8 with K₂CO₃, inducing crystallization.
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Solvent Extraction: Partition between CH₂Cl₂ (3 × 20 mL) and brine removes unreacted aldehyde.
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Chromatography: Silica gel column with petroleum ether/ethyl acetate (10:1) achieves >99% purity.
Yield Loss Analysis:
| Step | Mass Loss (%) |
|---|---|
| Filtration | 12 |
| Solvent Extraction | 8 |
| Column Chromatography | 5 |
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the E-configuration with a dihedral angle of 170.9° between the thiophene ring and phenyl group. The crystal lattice exhibits N–H⋯O hydrogen bonds (2.89 Å) stabilizing the molecular structure.
Yield Optimization Strategies
Stoichiometric Adjustments
A 1.2:1 molar ratio (aldehyde:carbohydrazide) maximizes yield (93%) by compensating for aldehyde volatility.
Solvent-Free Mechanochemistry
Ball-milling reactants with NaHSO₄·SiO₂ (10 wt%) at 35 Hz for 20 minutes achieves 88% yield, eliminating solvent waste.
Industrial Scalability Considerations
Pilot-scale synthesis (10 mol batch) in a continuous flow reactor (residence time 15 minutes) achieves 84% yield with 92% space-time yield (kg·m⁻³·h⁻¹). Key challenges include:
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Byproduct Management: Install in-line IR sensors to monitor imine formation.
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Catalyst Recycling: Immobilized sulfonic acid resins enable 7 reuse cycles without activity loss.
Comparative Method Evaluation
| Parameter | Conventional | Microwave | Mechanochemical |
|---|---|---|---|
| Yield (%) | 82 | 89 | 88 |
| Energy (kJ/mol) | 480 | 210 | 150 |
| Purity (%) | 97.2 | 98.5 | 96.8 |
| E-Factor | 8.7 | 5.2 | 3.9 |
Microwave synthesis offers optimal balance between efficiency and environmental impact (E-factor 5.2).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The imine group (C=N) can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde.
Reduction: Formation of N’-[(E)-[2-Hydroxy-3-(prop-2-en-1-yl)phenyl]methyl]thiophene-2-carbohydrazide.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Mechanism of Action
The biological activity of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Structural Analogues
N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2)
- Structure : Differs by replacing the propenyl group with a methoxy (-OCH₃) substituent at the 4-position of the phenyl ring .
- Synthesis : Prepared via conventional condensation of iso-vanillin with thiophene-2-carboxylic acid hydrazide, yielding 65% .
- Applications : Forms Co(II) and Cd(II) complexes with distinct geometries (e.g., octahedral for Co) compared to the target compound .
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH)
- Structure: Uses ortho-hydroxybenzohydrazide instead of iso-vanillin, resulting in a simpler phenolic ring without alkyl substituents .
- Synthesis : Ultrasound-assisted methods improve yield and reduce reaction time compared to conventional reflux .
- Applications: Demonstrated corrosion inhibition properties, likely due to the planar thiophene-phenol conjugate system .
2-[(2,4-Dihydroxyphenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide
- Structure : Replaces the carbohydrazide moiety with a thiosemicarbazide group (-NH-CS-NH₂) and introduces a 2,4-dihydroxy phenyl ring .
- Applications : Copper(II) complexes exhibit antimicrobial and antioxidant activities, highlighting the role of sulfur in redox chemistry .
Spectroscopic Features
- IR/NMR: All compounds show characteristic imine (C=N) stretches (~1600 cm⁻¹) and phenolic O-H bends (~3200 cm⁻¹). The propenyl group in the target compound introduces allylic C-H stretches (~990 cm⁻¹) absent in L2 or HTMBH .
- X-ray Crystallography : L2 and related Schiff bases adopt an (E)-configuration around the imine bond, confirmed by single-crystal studies .
Metal Coordination
Biological Activity
N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide (commonly referred to as TCH) is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TCH, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
TCH is characterized by the presence of a thiophene ring and a hydrazone functional group, which contribute to its unique chemical properties. The compound can be synthesized through various methods, often involving the condensation of thiophene-2-carbohydrazide with substituted phenolic compounds.
The biological activity of TCH is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : TCH has been shown to inhibit specific enzymes associated with tumor growth and survival. For example, derivatives of TCH exhibit strong binding affinities to human carbonic anhydrase IX (CA IX), a target implicated in cancer metastasis, with binding energies as low as −5.5817 kcal/mol.
- Antimicrobial Activity : TCH derivatives have demonstrated significant antimicrobial properties against various pathogens. The structure-activity relationship indicates that modifications in the TCH structure can enhance its efficacy against bacteria and fungi .
Anticancer Activity
TCH and its derivatives have been extensively studied for their anticancer properties. A notable study evaluated the effects of TCH derivatives on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, revealing that structural modifications significantly impacted antiproliferative potency. The derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential .
Antimicrobial Evaluation
In vitro studies have assessed the antimicrobial efficacy of TCH derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivative showed minimum inhibitory concentration (MIC) values between 0.22 to 0.25 μg/mL, demonstrating potent antibacterial activity .
Case Studies
- Anticancer Activity : A study focused on the anticancer effects of TCH derivatives on MCF7 and HCT116 cell lines, showing that modifications in structure significantly impacted their antiproliferative potency.
- Antimicrobial Evaluation : Research indicated that thiophene-based heterocycles derived from TCH exhibited significant antibacterial properties, with several candidates showing promising results against pathogenic bacteria.
- Metal Complexes : Metal complexes formed from TCH have shown enhanced biological activity compared to the free ligand, particularly in anticancer assays against HepG2 liver carcinoma cells .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer | MCF7 | 10 - 30 µM | Significant structural impact |
| Anticancer | HCT116 | 10 - 30 µM | Structural modifications enhance activity |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Potent antibacterial activity |
| Antimicrobial | Escherichia coli | Not specified | Further testing required |
Q & A
Q. What are the critical synthetic steps for preparing this compound?
The synthesis typically involves a multi-step condensation reaction. First, the hydrazide precursor (e.g., thiophene-2-carbohydrazide) is prepared via hydrazine hydrate treatment of ester derivatives under reflux in propan-2-ol. Subsequent condensation with a substituted benzaldehyde derivative (e.g., 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde) in ethanol or methanol under acidic or basic catalysis forms the hydrazone linkage. Purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic methods are indispensable for structural confirmation?
Key techniques include:
- NMR spectroscopy : To confirm the hydrazone (C=N) bond (~160 ppm in NMR) and aromatic proton environments.
- IR spectroscopy : To identify N–H stretching (~3200 cm) and C=O/C=N vibrations (~1650 cm).
- Mass spectrometry (MS) : For molecular ion peak validation and fragmentation pattern analysis.
- Thin-layer chromatography (TLC) : To monitor reaction progress and purity .
Q. What structural features dictate this compound’s reactivity?
The hydrazone (–NH–N=C–) moiety enables tautomerism and chelation with metal ions, while the thiophene ring contributes π-conjugation. The 2-hydroxy-3-allylphenyl group introduces steric and electronic effects, influencing solubility and intermolecular interactions .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
Conflicting data (e.g., bond-length variations in NMR vs. X-ray) require cross-validation using:
- SHELXL refinement : For precise crystallographic parameter adjustments, including anisotropic displacement parameters and hydrogen bonding networks.
- DFT calculations : To model electronic environments and compare theoretical/experimental spectroscopic results .
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst optimization : Use of p-toluenesulfonic acid (PTSA) or acetic acid for acid-catalyzed condensation.
- Temperature control : Reflux at 80–100°C ensures complete imine formation without side reactions.
- Purification : Gradient elution in column chromatography with ethyl acetate/hexane mixtures .
Q. How does the hydrazone moiety influence bioactivity in pharmacological studies?
The hydrazone group acts as a proton donor/acceptor, enabling interactions with biological targets (e.g., enzyme active sites). Structural analogs with electron-withdrawing substituents on the phenyl ring show enhanced antimicrobial activity due to increased electrophilicity at the C=N bond .
Q. What methodologies assess interactions with biological macromolecules?
- Molecular docking : To predict binding affinities with proteins (e.g., using AutoDock Vina).
- UV-Vis titration : For determining binding constants with DNA via hypochromic shifts.
- Circular dichroism (CD) : To monitor conformational changes in proteins upon ligand binding .
Data Contradiction Analysis
Q. How should conflicting bioactivity results across studies be addressed?
- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., µM vs. mM ranges).
- Structural validation : Confirm compound purity via HPLC and compare with reported spectra.
- Cell-line specificity : Test activity across multiple cell lines to rule out tissue-dependent effects .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrazide formation | Propan-2-ol | None | Reflux | 3–4 | 70–85 |
| Condensation | Ethanol | PTSA | 80°C | 6–8 | 60–75 |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Signals |
|---|---|
| δ 8.3–8.5 (s, 1H, –N=CH–) | |
| δ 160–162 (C=N), 165–170 (C=O) | |
| IR | 3200–3250 cm (N–H), 1650 cm (C=O/N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
